molecular formula C9H15ClOS B14185177 8-Chloro-1-(methylsulfanyl)oct-4-en-3-one CAS No. 905264-99-5

8-Chloro-1-(methylsulfanyl)oct-4-en-3-one

Cat. No.: B14185177
CAS No.: 905264-99-5
M. Wt: 206.73 g/mol
InChI Key: BZHJLHOMWWJVAL-UHFFFAOYSA-N
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Description

8-Chloro-1-(methylsulfanyl)oct-4-en-3-one is an organic compound with the molecular formula C9H15ClOS It is characterized by the presence of a chlorine atom, a methylsulfanyl group, and an octenone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloro-1-(methylsulfanyl)oct-4-en-3-one typically involves the chlorination of an appropriate precursor followed by the introduction of the methylsulfanyl group. One common method involves the reaction of 8-chlorooct-4-en-3-one with methylthiol in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination and thiolation processes. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Quality control measures, such as chromatography and spectroscopy, are employed to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 8-Chloro-1-(methylsulfanyl)oct-4-en-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols, in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

8-Chloro-1-(methylsulfanyl)oct-4-en-3-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions due to its reactive functional groups.

    Industry: Used in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 8-Chloro-1-(methylsulfanyl)oct-4-en-3-one involves its interaction with molecular targets such as enzymes and receptors. The chlorine and methylsulfanyl groups can participate in hydrogen bonding, hydrophobic interactions, and covalent bonding with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

    8-Chloro-1-(methylsulfanyl)octane: Lacks the double bond present in 8-Chloro-1-(methylsulfanyl)oct-4-en-3-one.

    8-Chloro-1-(methylsulfanyl)oct-4-en-2-one: Differs in the position of the ketone group.

Uniqueness: this compound is unique due to the presence of both a chlorine atom and a methylsulfanyl group on an octenone backbone. This combination of functional groups provides distinct reactivity and potential for diverse applications in research and industry.

Properties

CAS No.

905264-99-5

Molecular Formula

C9H15ClOS

Molecular Weight

206.73 g/mol

IUPAC Name

8-chloro-1-methylsulfanyloct-4-en-3-one

InChI

InChI=1S/C9H15ClOS/c1-12-8-6-9(11)5-3-2-4-7-10/h3,5H,2,4,6-8H2,1H3

InChI Key

BZHJLHOMWWJVAL-UHFFFAOYSA-N

Canonical SMILES

CSCCC(=O)C=CCCCCl

Origin of Product

United States

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